molecular formula C19H17ClN2O3 B11362766 N-(3-chloro-4-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(3-chloro-4-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11362766
M. Wt: 356.8 g/mol
InChI Key: WJHDZWLRYCWZRZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, an ethoxy-substituted phenyl ring, and an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Substitution Reactions: The chloro and ethoxy groups are introduced through substitution reactions. For instance, the chloro group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinating agent.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with different nucleophiles.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide
  • N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Uniqueness

N-(3-chloro-4-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the oxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H17ClN2O3/c1-3-24-15-8-5-13(6-9-15)18-11-17(22-25-18)19(23)21-14-7-4-12(2)16(20)10-14/h4-11H,3H2,1-2H3,(H,21,23)

InChI Key

WJHDZWLRYCWZRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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